Lipophilicity (XLogP3) Differential
The methylene spacer in the target compound reduces computed lipophilicity by 0.4 log units relative to the directly ring‑attached analog 1‑methyl‑1H‑imidazole‑2‑sulfonamide. XLogP3 values are ‑1.5 (target) vs. ‑1.1 (comparator) [1][2]. The difference corresponds to an approximately 2.5‑fold lower octanol‑water partition coefficient and signals superior aqueous solubility at physiological pH, a parameter that directly impacts assay compatibility and formulation feasibility.
| Evidence Dimension | Computed XLogP3 (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = -1.5 |
| Comparator Or Baseline | 1-Methyl-1H-imidazole-2-sulfonamide, XLogP3 = -1.1 |
| Quantified Difference | ΔXLogP3 = -0.4 (≈ 2.5‑fold lower lipophilicity for the target compound) |
| Conditions | PubChem XLogP3 3.0 algorithm; computed from 2D structure (2021 release) |
Why This Matters
Lower lipophilicity is generally associated with reduced non‑specific protein binding and improved aqueous solubility, which are critical considerations for high‑concentration biochemical screening and in vitro ADME assays.
- [1] PubChem CID 71647906: (1-methyl-1H-imidazol-2-yl)methanesulfonamide – Computed Properties (XLogP3). NCBI, 2025. View Source
- [2] PubChem CID 15417761: 1-methyl-1H-imidazole-2-sulfonamide – Computed Properties (XLogP3). NCBI, 2025. View Source
